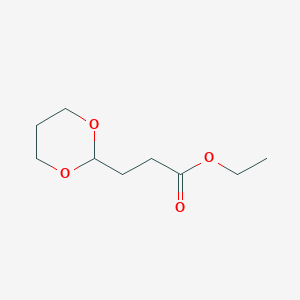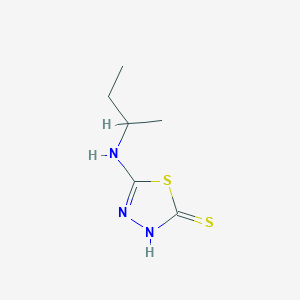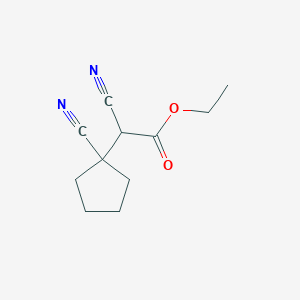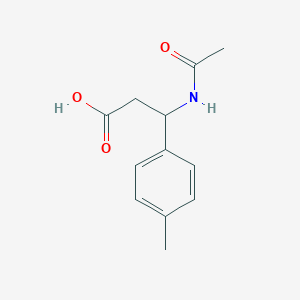
3,5,6-トリクロロピリジン-2-カルボニトリル
概要
説明
3,5,6-Trichloropyridine-2-carbonitrile is a chemical compound with the molecular formula C6HCl3N2 and a molecular weight of 207.4 g/mol. It is commonly used in research and industrial applications due to its unique chemical properties. This compound is often utilized in the synthesis of other chemicals and has significant applications in various scientific fields.
科学的研究の応用
3,5,6-Trichloropyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including aryl pyridines and other heterocyclic compounds.
Biology: The compound is studied for its interactions with enzymes and proteins, such as flavin adenine dinucleotide-dependent monooxygenase.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the production of pesticides and herbicides, where it serves as an intermediate in the synthesis of active ingredients.
生化学分析
Biochemical Properties
3,5,6-Trichloropyridine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of arylpyridines via palladium acetate-catalyzed ligand-free Suzuki reactions with arylboronic acids. It interacts with enzymes such as flavin adenine dinucleotide (FADH2)-dependent monooxygenase, which is involved in its degradation . The compound also interacts with proteins and other biomolecules, including transcriptional regulators and flavin reductases, which facilitate its transformation and degradation .
Cellular Effects
3,5,6-Trichloropyridine-2-carbonitrile has been shown to affect various types of cells and cellular processes. It can cause cellular toxicity, leading to cell death in certain concentrations. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .
Molecular Mechanism
The molecular mechanism of 3,5,6-Trichloropyridine-2-carbonitrile involves its interaction with specific biomolecules. It binds to enzymes such as FADH2-dependent monooxygenase, leading to the dechlorination of the compound and the formation of intermediate metabolites . This binding interaction results in the inhibition or activation of various enzymes, ultimately affecting gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5,6-Trichloropyridine-2-carbonitrile change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to the formation of degradation products such as 3,5,6-trichloro-2-pyridinol . Long-term exposure to the compound has been shown to cause persistent cellular toxicity and alterations in cellular function .
Dosage Effects in Animal Models
The effects of 3,5,6-Trichloropyridine-2-carbonitrile vary with different dosages in animal models. At low doses, the compound may not cause significant adverse effects, but at higher doses, it can lead to toxicity and adverse effects such as liver damage and respiratory distress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its toxic effects .
Metabolic Pathways
3,5,6-Trichloropyridine-2-carbonitrile is involved in several metabolic pathways. It is metabolized by enzymes such as FADH2-dependent monooxygenase, leading to the formation of intermediate metabolites like 3,6-dihydroxypyridine-2,5-dione . These metabolites are further degraded by other enzymes, resulting in the detoxification of the compound . The compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3,5,6-Trichloropyridine-2-carbonitrile is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its activity and function, leading to localized toxicity or therapeutic effects .
Subcellular Localization
The subcellular localization of 3,5,6-Trichloropyridine-2-carbonitrile is influenced by targeting signals and post-translational modifications. These modifications direct the compound to specific compartments or organelles within the cell, where it exerts its effects . The compound’s activity and function can be affected by its localization, with certain cellular compartments being more susceptible to its toxic effects .
準備方法
Synthetic Routes and Reaction Conditions
3,5,6-Trichloropyridine-2-carbonitrile can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives. For example, the reaction of 2-chloropyridine with chlorine gas under controlled conditions can yield 3,5,6-trichloropyridine-2-carbonitrile . Another method involves the reaction of 2-cyanopyridine with chlorine in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of 3,5,6-trichloropyridine-2-carbonitrile typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
化学反応の分析
Types of Reactions
3,5,6-Trichloropyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Palladium-Catalyzed Reactions: Palladium acetate is often used as a catalyst in ligand-free Suzuki reactions with arylboronic acids.
Oxidizing Agents: Various oxidizing agents can be used to modify the compound, depending on the desired product.
Major Products Formed
Aryl Pyridines: One of the significant products formed from 3,5,6-trichloropyridine-2-carbonitrile is 3,5-dichloro-2-aryl pyridine, which is synthesized via palladium-catalyzed reactions.
作用機序
The mechanism of action of 3,5,6-trichloropyridine-2-carbonitrile involves its interaction with specific biomolecules. It binds to enzymes such as flavin adenine dinucleotide-dependent monooxygenase, leading to the dechlorination of the compound and the formation of intermediate metabolites . This binding interaction results in the inhibition or activation of various enzymes, ultimately affecting gene expression and cellular function .
類似化合物との比較
Similar Compounds
3,5,6-Trichloro-2-pyridinol: A metabolite of the insecticide chlorpyrifos and the herbicide triclopyr.
2,3,5-Trichloropyridine: Another chlorinated pyridine derivative with similar chemical properties.
Uniqueness
3,5,6-Trichloropyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and interaction profiles compared to other chlorinated pyridines.
特性
IUPAC Name |
3,5,6-trichloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3N2/c7-3-1-4(8)6(9)11-5(3)2-10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZISAZPGPRGMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563133 | |
| Record name | 3,5,6-Trichloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38178-74-4 | |
| Record name | 3,5,6-Trichloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1340550.png)



![4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane](/img/structure/B1340563.png)

